Cas no 2172199-16-3 (3-(1-amino-2-methoxycyclobutyl)propanal)

3-(1-Amino-2-methoxycyclobutyl)propanal is a specialized organic compound featuring a cyclobutyl ring with amino and methoxy functional groups, along with a propanal side chain. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The presence of both amino and aldehyde groups offers versatile reactivity, enabling selective modifications such as reductive amination or nucleophilic additions. Its rigid cyclobutyl scaffold may contribute to conformational constraints in target molecules, enhancing binding affinity in drug design. The methoxy group further provides steric and electronic modulation, broadening its utility in complex synthetic pathways. Suitable for controlled environments, it requires proper handling due to its reactive functionalities.
3-(1-amino-2-methoxycyclobutyl)propanal structure
2172199-16-3 structure
Product Name:3-(1-amino-2-methoxycyclobutyl)propanal
CAS No:2172199-16-3
MF:C8H15NO2
MW:157.210202455521
CID:6109336
PubChem ID:165520557
Update Time:2025-06-15

3-(1-amino-2-methoxycyclobutyl)propanal Chemical and Physical Properties

Names and Identifiers

    • 3-(1-amino-2-methoxycyclobutyl)propanal
    • EN300-1297026
    • 2172199-16-3
    • Inchi: 1S/C8H15NO2/c1-11-7-3-5-8(7,9)4-2-6-10/h6-7H,2-5,9H2,1H3
    • InChI Key: INNPOAJLLAZGNO-UHFFFAOYSA-N
    • SMILES: O(C)C1CCC1(CCC=O)N

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 52.3Ų

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Additional information on 3-(1-amino-2-methoxycyclobutyl)propanal

Introduction to 3-(1-amino-2-methoxycyclobutyl)propanal (CAS No. 2172199-16-3)

3-(1-amino-2-methoxycyclobutyl)propanal, identified by its Chemical Abstracts Service (CAS) number 2172199-16-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclobutyl ring substituted with an amino group and a methoxy group, coupled with an aldehyde functionality at the propyl side chain. Its unique structural motif positions it as a valuable intermediate in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

The structural framework of 3-(1-amino-2-methoxycyclobutyl)propanal incorporates a rigid cyclobutyl ring, which is a common scaffold in medicinal chemistry due to its ability to modulate bioactivity through steric and electronic effects. The presence of both an amino group and a methoxy group on the cyclobutyl ring introduces further complexity, enabling diverse functionalization pathways. The aldehyde moiety at the propyl side chain serves as a reactive handle for subsequent chemical transformations, such as condensation reactions with amine or thiol derivatives, which are pivotal in drug molecule assembly.

In recent years, there has been growing interest in heterocyclic compounds derived from cyclobutane derivatives due to their potential pharmacological properties. The incorporation of nitrogen-containing heterocycles into drug candidates has been shown to enhance binding affinity and metabolic stability. Specifically, the 1-amino-2-methoxycyclobutyl moiety in 3-(1-amino-2-methoxycyclobutyl)propanal has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor interactions. For instance, derivatives of this scaffold have been investigated for their inhibitory effects on enzymes involved in pain signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The methoxy group on the cyclobutyl ring not only contributes to the compound's solubility but also participates in hydrogen bonding interactions, which are critical for molecular recognition in biological systems. This feature makes 3-(1-amino-2-methoxycyclobutyl)propanal a promising building block for designing molecules with enhanced target specificity. Additionally, the aldehyde functionality allows for facile derivatization into Schiff bases or imines, which are commonly employed in drug discovery programs to improve pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled the rational design of molecules like 3-(1-amino-2-methoxycyclobutyl)propanal by predicting their binding modes to biological targets. Molecular docking studies have suggested that this compound may interact with proteins involved in neuroinflammation, making it a candidate for further exploration in treating conditions such as Alzheimer's disease and multiple sclerosis. The cyclobutyl ring's rigidity is predicted to stabilize interactions within the binding pocket, while the amino and methoxy groups provide necessary hydrogen bonding networks.

In synthetic chemistry, 3-(1-amino-2-methoxycyclobutyl)propanal serves as a versatile precursor for constructing more complex scaffolds. The synthesis of this compound typically involves multi-step reactions starting from commercially available cycloalkanes or heterocyclic precursors. Advances in catalytic methods have streamlined the preparation process, allowing for higher yields and reduced environmental impact. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the amino and methoxy groups efficiently.

The pharmacological potential of 3-(1-amino-2-methoxycyclobutyl)propanal has also been explored in combination therapies. Studies indicate that its structural features may allow it to synergize with existing drugs by targeting multiple pathways simultaneously. This approach is particularly relevant in treating complex diseases where polypharmacology is emerging as a key strategy for improving therapeutic outcomes.

From an industrial perspective, the demand for high-quality intermediates like 3-(1-amino-2-methoxycyclobutyl)propanal continues to rise as pharmaceutical companies seek innovative solutions for drug development. Manufacturers specializing in fine chemicals have optimized production processes to meet stringent purity standards required for clinical applications. Quality control measures include advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

The future directions of research on 3-(1-amino-2-methoxycyclobutyl)propanal may include exploring its derivatives as lead compounds for new drug candidates. By modifying the substituents on the cyclobutyl ring or introducing additional functional groups, chemists can fine-tune bioactivity profiles for specific therapeutic applications. Additionally, green chemistry principles are being integrated into synthetic routes to minimize waste and energy consumption.

In conclusion, 3-(1-amino-2-methoxycyclobutyl)propanal (CAS No. 2172199-16-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for developing novel therapeutics targeting neurological and inflammatory disorders. As computational and synthetic methodologies continue to evolve, the exploration of this compound and its derivatives will undoubtedly contribute to advancements in drug discovery and development.

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